molecular formula C7H5ClF2Mg B6358180 3,5-Difluorobenzylmagnesium chloride CAS No. 1114400-72-4

3,5-Difluorobenzylmagnesium chloride

Cat. No.: B6358180
CAS No.: 1114400-72-4
M. Wt: 186.87 g/mol
InChI Key: XKCHLEFZYRHECB-UHFFFAOYSA-M
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Description

3,5-Difluorobenzylmagnesium chloride is a Grignard reagent with the molecular formula C₇H₅ClF₂Mg. It is synthesized by reacting 3,5-difluorobenzyl chloride with magnesium in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . This compound is widely used as a nucleophilic intermediate in organic synthesis, particularly in pharmaceutical applications. For example, it serves as a key reagent in the synthesis of lenacapavir, an anti-HIV drug, where it reacts with Weinreb amides to form ketones . The electron-withdrawing fluorine substituents at the 3- and 5-positions enhance the electrophilicity of the benzyl carbon, increasing its reactivity in cross-coupling and addition reactions.

Properties

IUPAC Name

magnesium;1,3-difluoro-5-methanidylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCHLEFZYRHECB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzylmagnesium chloride is typically prepared by the reaction of 3,5-difluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the formation of the Grignard reagent.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.

    Substitution Reactions: Often involves halogenated compounds under anhydrous conditions.

    Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate.

Major Products:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Benzyl Compounds: Resulting from halogen-metal exchange.

    Biaryl Compounds: Produced through cross-coupling reactions.

Scientific Research Applications

Chemistry: 3,5-Difluorobenzylmagnesium chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.

Biology and Medicine: In medicinal chemistry, it is used to introduce fluorinated benzyl groups into drug molecules, which can enhance their metabolic stability and bioavailability. Fluorine atoms can also improve the binding affinity of drugs to their targets.

Industry: The compound is used in the production of fine chemicals and materials. Its reactivity and selectivity make it suitable for the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,5-difluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The presence of fluorine atoms increases the electron density on the benzyl group, enhancing its nucleophilicity. This allows for efficient formation of carbon-carbon bonds in various synthetic transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 3,5-difluorobenzylmagnesium chloride with other benzylmagnesium halides and substituted analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) Solubility Key Features Reference
This compound C₇H₅ClF₂Mg ~186.5* Not reported THF/2-MeTHF High reactivity due to F substituents
3,5-Dichlorobenzylmagnesium chloride C₇H₅Cl₂Mg ~191.3* Not reported 2-MeTHF (0.25M) Cl substituents enhance stability
2,6-Difluorobenzylmagnesium bromide C₇H₅BrF₂Mg 231.32 Not reported 2-MeTHF (0.25M) Br counterion; ortho-F substitution
3,5-Dimethoxybenzylmagnesium chloride C₉H₁₁ClO₂Mg ~218.6* Not reported THF (0.2M) Electron-donating OCH₃ groups

*Calculated based on precursor molecular weights (e.g., 3,5-difluorobenzyl chloride: 162.56 g/mol + MgCl).

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic size and stronger electron-withdrawing effect increase electrophilicity compared to chlorine .
  • Substituent Position : 3,5-Difluoro substitution (meta) provides symmetrical activation, while 2,6-difluoro (ortho) may sterically hinder reactions .
  • Counterion Effects : Bromide (e.g., 2,6-difluorobenzylmagnesium bromide) may alter solubility and reactivity compared to chloride analogs .
This compound
  • Reactivity: Reacts with carbonyl compounds (e.g., ketones, esters) to form alcohols or tertiary carbinols. Used in the synthesis of lenacapavir via addition to Weinreb amides (77–83% yield) .
  • Applications : Drug intermediates (e.g., anti-HIV agents ), agrochemicals, and fluorinated polymers.
3,5-Dichlorobenzylmagnesium Chloride
  • Reactivity : Less reactive than fluoro analogs due to chlorine’s lower electronegativity. Suitable for stable intermediates in materials science.
  • Applications : Synthesis of chlorinated aromatic polymers and flame retardants .
3,5-Dimethoxybenzylmagnesium Chloride
  • Reactivity : Methoxy groups donate electron density, reducing benzyl carbon electrophilicity. Requires harsher conditions for nucleophilic additions.
  • Applications: Natural product synthesis (e.g., lignans, flavonoids) .

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